Methyl 4-(2-bromoethenyl)benzoate
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Overview
Description
Methyl 4-(2-bromoethenyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromoethenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 4-(2-bromoethenyl)benzoate typically involves the esterification of 4-(2-bromoethenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through a multi-step process involving the bromination of methyl 4-vinylbenzoate followed by purification steps to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-bromoethenyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromoethenyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Major products are carboxylic acids.
Reduction: Ethyl derivatives are the primary products.
Scientific Research Applications
Methyl 4-(2-bromoethenyl)benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the development of pharmaceutical agents.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-bromoethenyl)benzoate involves its interaction with various molecular targets. The bromoethenyl group can undergo electrophilic aromatic substitution, where the bromine atom is replaced by an electrophile. This reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar in structure but with a bromomethyl group instead of a bromoethenyl group.
4-(Bromomethyl)benzoic acid: Contains a carboxylic acid group instead of an ester group.
Methyl 2-bromomethylbenzoate: Similar but with the bromomethyl group in the ortho position.
Uniqueness
This structural feature allows for specific interactions in chemical reactions and potential biological activities .
Properties
Molecular Formula |
C10H9BrO2 |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
methyl 4-[(E)-2-bromoethenyl]benzoate |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-7H,1H3/b7-6+ |
InChI Key |
GLPHVWWHKQYBAD-VOTSOKGWSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/Br |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CBr |
Origin of Product |
United States |
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